
Quizartinib
Vue d'ensemble
Description
Quizartinib est un inhibiteur de la tyrosine kinase de récepteur à petite molécule oral de deuxième génération. Il cible sélectivement et inhibe la tyrosine kinase 3 de type FMS (FLT3), une protéine qui joue un rôle crucial dans la prolifération et la survie des cellules souches hématopoïétiques. This compound est principalement utilisé dans le traitement de la leucémie aiguë myéloïde (LAM), en particulier chez les patients porteurs de mutations d'insertion en tandem (ITD) de FLT3 .
Applications De Recherche Scientifique
First-Line Treatment for Newly Diagnosed AML
Quizartinib is approved as a first-line treatment for adults with newly diagnosed FLT3-ITD-positive AML. It is administered in combination with standard chemotherapy regimens, including cytarabine and anthracycline during induction therapy, followed by consolidation therapy with cytarabine. The QuANTUM-First trial demonstrated that this compound significantly improves overall survival compared to placebo.
- Overall Survival Data : In the QuANTUM-First trial, median overall survival was 31.9 months for patients treated with this compound versus 15.1 months for those receiving placebo (hazard ratio 0.78; 95% CI 0.62-0.98) .
Maintenance Therapy
Following consolidation therapy, this compound can be used as maintenance therapy to prolong remission duration and improve quality of life. This approach has shown promise in maintaining disease control and preventing relapse .
Relapsed/Refractory AML
In patients with relapsed or refractory FLT3-ITD-positive AML, this compound has been evaluated as a monotherapy in the QuANTUM-R trial. Results indicated that this compound improved overall survival compared to salvage chemotherapy, establishing its role as an effective treatment option in this setting .
Safety Profile
The safety profile of this compound has been assessed across multiple studies. Common adverse events include hematologic toxicities such as febrile neutropenia and infections. However, the incidence of grade 3 or higher adverse events was comparable between this compound and placebo groups .
Patient-Reported Outcomes
The impact of this compound on patient-reported outcomes (PROs) was also evaluated in the QuANTUM-First trial. Although improvements in global health status and symptom burden were observed, these did not reach statistical significance when compared to placebo . Notably, patients receiving this compound reported slower deterioration in cognitive function and quality of life measures over time.
Comparative Efficacy
A summary of key findings from clinical trials evaluating this compound is presented below:
Trial | Population | Overall Survival (Months) | Complete Remission Rate | Adverse Events |
---|---|---|---|---|
QuANTUM-First | Newly diagnosed FLT3-ITD-positive AML | 31.9 (this compound) vs 15.1 (placebo) | Higher with this compound | Comparable between arms |
QuANTUM-R | Relapsed/refractory FLT3-ITD-positive AML | Improved vs salvage chemotherapy | Not specified | Similar rates |
Mécanisme D'action
Target of Action
Quizartinib is a potent and selective inhibitor of the receptor tyrosine kinase FLT3 . FLT3, also known as CD135, is a proto-oncogene . Mutations in FLT3, particularly internal tandem duplications (ITD), are among the most common mutations in acute myeloid leukemia (AML) and are markers of adverse outcomes .
Mode of Action
This compound and its major active metabolite, AC886, bind to the adenosine triphosphate (ATP) binding domain of FLT3 with comparable affinity . They have a 10-fold lower affinity towards flt3-itd mutation compared to wild-type flt3 . By inhibiting FLT3, this compound prevents the activation of downstream signal transduction pathways that promote the survival and proliferation of leukemia cells .
Biochemical Pathways
The FLT3-ITD mutation leads to constitutively active FLT3, resulting in poorer overall survival and a higher risk of relapse in AML patients . By inhibiting FLT3, this compound disrupts these downstream signaling pathways, thereby inhibiting the proliferation of leukemia cells and inducing their apoptosis .
Pharmacokinetics
This compound is administered orally . The volume of distribution at steady state in healthy subjects was estimated to be 275 L . This compound is extensively metabolized, with the metabolites excreted primarily in feces, suggesting hepatobiliary excretion of radioactivity, non-biliary excretion into the gastrointestinal tract, or metabolism within the gastrointestinal tract . No clinically significant differences in the pharmacokinetics of this compound were observed when administered with a high-fat, high-calorie meal .
Result of Action
This compound has shown robust clinical activity in patients with FLT3-ITD-mutated relapsed/refractory AML . Multiple clinical trials have demonstrated this compound’s efficacy in this patient population . The FDA approval of this compound was based on positive results from the QuANTUM-First trial for FLT3-ITD positive AML, where this compound combined with standard cytarabine and anthracycline induction and standard cytarabine consolidation, followed by a maintenance monotherapy resulted in a 22% reduction in the risk of death .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the use of strong CYP3A inhibitors can result in an 82% increase in the area under the curve (AUC) and a 72% increase in the maximum concentration (Cmax) of this compound . Additionally, albumin level, age, and body surface area were statistically significant covariates on this compound pharmacokinetics . Their individual effects on this compound auc and cmax were less than 20% .
Analyse Biochimique
Biochemical Properties
Quizartinib interacts with the FLT3 receptor, a class III receptor tyrosine kinase . It demonstrates inhibitory activity toward FLT3 with internal tandem duplication (ITD), although with a 10-fold lower affinity compared to wild-type FLT3 . FLT3-ITD mutation leads to constitutively active FLT3, resulting in poorer overall survival and higher risk of relapse .
Cellular Effects
This compound has shown antitumor activity in patients with FLT3-ITD-positive newly diagnosed AML . It blocks the action of tyrosine kinases, the proteins responsible for the body producing large numbers of abnormal bone marrow cells that do not mature to become healthy cells . By slowing down or stopping the abnormal cells from dividing and growing uncontrollably, this compound helps immature cells grow into normal cells .
Molecular Mechanism
This compound is a small molecule inhibitor of the receptor tyrosine kinase FLT3 . It and its major active metabolite AC886 bind to the adenosine triphosphate (ATP) binding domain of FLT3 with comparable affinity . This binding interaction inhibits the activation of FLT3, thereby blocking the downstream signaling cascades such as STAT5, RAS, MEK, and PI3K/AKT pathways .
Temporal Effects in Laboratory Settings
This compound has shown promising activity in refractory/relapsed acute myeloid leukemia patients in a Phase 1 and a Phase 2 study . One of the concerns with this compound is QTc prolongation. This effect was observed in patients throughout the drug’s development, but fortunately, grade 3 QTc prolongation was rare, and serious complications such as torsades de pointes and other severe arrhythmias were not seen .
Dosage Effects in Animal Models
In animal reproduction studies, oral administration of this compound to pregnant rats during organogenesis resulted in adverse developmental outcomes at maternal exposures approximately 3 times those in patients at the maximum recommended human dose .
Metabolic Pathways
This compound is primarily metabolized via oxidation by CYP3A4/5 and AC886 is formed and metabolized by CYP3A4/5 . This compound was metabolized by multiple biotransformation pathways, including oxidation, reduction, dealkylation, deamination, and hydrolysis, and by combinations of these pathways .
Transport and Distribution
This compound is extensively metabolized, with the metabolites excreted primarily in feces, suggesting hepatobiliary excretion of radioactivity, non-biliary excretion into the gastrointestinal tract, or metabolism within the gastrointestinal tract . The volume of distribution at steady state in healthy subjects was estimated to be 275 L (17%) .
Subcellular Localization
This compound mainly localizes to the Golgi region in AML cells . It biosynthetically traffics to the Golgi apparatus and remains there in a manner dependent on its tyrosine kinase activity . Tyrosine kinase inhibitors, such as this compound, markedly decrease FLT3‑ITD retention and increase PM levels of the mutant .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de quizartinib implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base de la quinoléine, suivie de l'introduction de divers groupes fonctionnels pour obtenir l'activité biologique souhaitée. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées afin de garantir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de this compound suit une voie de synthèse similaire, mais elle est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, de procédés en continu et de mesures rigoureuses de contrôle de la qualité afin de garantir la cohérence et la conformité aux normes réglementaires.
Analyse Des Réactions Chimiques
Types de réactions
Quizartinib subit plusieurs types de réactions chimiques, notamment :
Oxydation : implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures contrôlées, des niveaux de pH spécifiques et l'utilisation de catalyseurs pour améliorer les vitesses de réaction.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de la N-oxyde de quinoléine, tandis que la réduction peut produire diverses formes hydrogénées du composé.
Applications de la recherche scientifique
Chimie
En chimie, this compound sert de composé modèle pour l'étude de la synthèse et de la réactivité des dérivés de la quinoléine. Il est également utilisé dans le développement de nouvelles méthodologies de synthèse et de mécanismes réactionnels.
Biologie
En recherche biologique, this compound est utilisé pour étudier le rôle de FLT3 dans la signalisation cellulaire et la prolifération. Il aide à comprendre les mécanismes moléculaires sous-jacents à divers troubles hématologiques.
Médecine
This compound fait l'objet de nombreuses études cliniques pour déterminer son efficacité dans le traitement de la LAM. Il est également étudié pour une utilisation potentielle dans d'autres cancers présentant des mutations de FLT3.
Industrie
Dans l'industrie pharmaceutique, this compound est utilisé comme composé principal pour le développement de nouveaux inhibiteurs de FLT3. Il sert également de référence dans le contrôle de la qualité et la conformité réglementaire.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la tyrosine kinase de récepteur FLT3. Cette inhibition bloque les voies de signalisation en aval qui favorisent la prolifération et la survie cellulaires. Les cibles moléculaires principales comprennent les mutations FLT3-ITD, qui sont fréquemment observées chez les patients atteints de LAM. En inhibant ces cibles, this compound induit l'apoptose et réduit la prolifération des cellules leucémiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Midostaurine : un autre inhibiteur de FLT3 utilisé dans le traitement de la LAM.
Gilteritinib : un inhibiteur de FLT3 de deuxième génération doté d'un spectre d'activité plus large.
Sorafenib : un inhibiteur de plusieurs kinases qui cible également FLT3.
Unicité
Quizartinib est unique en raison de sa grande sélectivité pour les mutations FLT3-ITD, ce qui le rend particulièrement efficace dans le traitement des patients atteints de LAM présentant cette altération génétique spécifique. Sa biodisponibilité orale et son profil pharmacocinétique favorable contribuent également à son utilité clinique.
Si vous avez d'autres questions ou si vous avez besoin de plus amples détails, n'hésitez pas à nous les poser !
Activité Biologique
Quizartinib, also known as AC220, is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3), primarily utilized in the treatment of acute myeloid leukemia (AML) with FLT3 internal tandem duplication (ITD) mutations. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.
This compound operates by binding to the FLT3 receptor, particularly stabilizing its inactive conformation. This action prevents autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival in leukemic cells. Importantly, this compound exhibits selective inhibition of FLT3 while having at least a tenfold lower affinity for other receptor tyrosine kinases (RTKs), such as c-KIT and RET .
Phase I Studies
Multiple phase I clinical trials have assessed the safety and efficacy of this compound in patients with relapsed or refractory AML. Key findings from these studies include:
- Patient Demographics : In a study involving 76 patients with a median age of 60 years, this compound was administered at escalating doses ranging from 12 to 450 mg/day .
- Response Rates : this compound demonstrated significant clinical activity, particularly in patients harboring FLT3-ITD mutations. The overall response rate was approximately 40% in this population .
- Complete Remission : In another trial, a composite complete remission (CRc) rate of 25% was observed among participants treated with this compound in combination with standard chemotherapy .
Efficacy Data Table
Study Type | Patient Population | Dose Range (mg/day) | CRc Rate (%) | Median Overall Survival (weeks) |
---|---|---|---|---|
Phase I Trial 1 | Relapsed/Refractory AML | 12 - 450 | 40 | Not reported |
Phase I Trial 2 | Newly Diagnosed AML | 60 (escalated) | 25 | 34 weeks |
Phase I Trial 3 | Mixed FLT3 Status | Variable | Not specified | Not reported |
Safety Profile
The safety profile of this compound has been characterized by manageable toxicity levels. Common adverse events include:
- Hematological Toxicities : Thrombocytopenia and neutropenia were frequently observed.
- Cardiovascular Effects : Prolongation of the corrected QT interval (QTc) has been noted, necessitating monitoring during treatment .
- Serious Adverse Events : In one study, serious side effects were reported in approximately 32% of participants, with some requiring treatment discontinuation due to severe complications .
Case Studies
- Case Study on Efficacy : A patient with relapsed AML and FLT3-ITD mutation received this compound as part of a clinical trial. After three cycles, the patient achieved CRc and remained disease-free for over six months before relapse occurred.
- Case Study on Safety : Another patient experienced significant thrombocytopenia after two weeks on this compound at a dose of 60 mg/day. The dose was adjusted to manage this adverse effect, demonstrating the need for careful monitoring and dose adjustments based on individual tolerance.
Summary of Findings
This compound represents a significant advancement in targeted therapy for AML, particularly in patients with FLT3 mutations. Its selective inhibition of FLT3 kinase activity translates into meaningful clinical responses while maintaining an acceptable safety profile. Ongoing studies are essential to further elucidate its long-term efficacy and safety in larger populations.
Propriétés
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWXJKQAOSCOAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241746 | |
Record name | Quizartinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Quizartinib potently inhibits FLT3, a kinase that is mutated in approximately one-third of acute myeloid leukemia cases, and patients with FLT3 mutations are less responsive to traditional therapies. | |
Record name | Quizartinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12874 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
950769-58-1 | |
Record name | Quizartinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=950769-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quizartinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950769581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quizartinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12874 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quizartinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUIZARTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LA4O6Q0D3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.